7-Phenylbicyclo[3.3.1]non-6-en-3-one
Description
Properties
CAS No. |
168984-32-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
7-phenylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C15H16O/c16-15-9-11-6-12(10-15)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12H,6,8-10H2 |
InChI Key |
FKJVALJQXHOHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC1C=C(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[3.3.1]non-6-en-3-one typically involves aldol condensation reactions. One common method uses cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor. The reaction involves the use of a Mannich base and ethyl acetoacetate, followed by acid-catalyzed aldol-crotonic condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 7-Phenylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert carbonyl groups to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Nicotinic Receptor Ligands
7-Phenylbicyclo[3.3.1]non-6-en-3-one derivatives have been studied for their activity as nicotinic receptor ligands, particularly targeting the α4β2 and α7 subtypes. These compounds show promise in treating conditions such as nicotine addiction, neuropathic pain, and neurodegenerative disorders. A notable study highlighted the structure-activity relationships (SAR) of various analogues, demonstrating their potential therapeutic effects through dual receptor targeting .
2. Antimicrobial and Antimalarial Properties
Research has indicated that bicyclic compounds, including derivatives of this compound, exhibit antimicrobial and antimalarial activities. A study identified several compounds with significant efficacy against various pathogens, suggesting a potential role in developing new antimicrobial agents .
3. Tranquilizing Agents
Compounds derived from this compound have been reported to possess tranquilizing properties. These derivatives have shown beneficial pharmacological effects, including prolonged activity after administration, making them suitable candidates for further development in psychopharmacology .
Materials Science Applications
1. Polymer Additives
Bicyclic compounds are increasingly used as polymer additives due to their structural stability and reactivity. They can enhance the mechanical properties of polymers and improve their thermal stability. Research has demonstrated that incorporating bicyclic structures into polymer matrices can lead to significant improvements in performance characteristics .
2. Synthetic Pathways
The synthesis of this compound and its derivatives often involves innovative synthetic methodologies, such as domino reactions that allow for the construction of complex molecular architectures efficiently. These synthetic strategies are vital for producing compounds with desired biological activities and material properties .
Case Studies
Mechanism of Action
The mechanism of action of 7-Phenylbicyclo[3.3.1]non-6-en-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
3-Thia-7-Azabicyclo[3.3.1]nonan-9-ones
These derivatives (e.g., 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones) replace a carbon atom with sulfur (3-thia) and nitrogen (7-aza). Synthesized via Mannich cyclization, they exhibit bioactivity, including analgesic and antiarrhythmic properties . The sulfur atom enhances metabolic stability, while the azabridge introduces basicity, contrasting with the purely hydrocarbon skeleton of 7-phenylbicyclo[3.3.1]non-6-en-3-one.
3-Oxabicyclo[3.3.1]nonene Derivatives
Compounds like (6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate incorporate an oxygen atom in the bridge (3-oxa).
Ring Size and Skeletal Isomers
7-Phenylbicyclo[4.2.0]octan-7-ol () features a [4.2.0] ring system instead of [3.3.1], leading to increased ring strain and altered stereochemical outcomes. The endo-phenyl configuration in such systems is less stable due to nonbonded repulsions, whereas exo-phenyl isomers dominate in equilibrium . This contrasts with the [3.3.1] system, where the bicyclic framework inherently reduces strain.
Stereochemical Considerations
The stereochemical outcome of hydrogenation or substitution in bicyclo[3.3.1] systems is highly catalyst-dependent. For example, 7-methylbicyclo[3.3.1]non-6-en-3-one produces stereospecific alcohols depending on the catalyst (Pd vs. Co) . Similarly, stereoisomerism in 3-thia-7-azabicyclo derivatives arises from epimerization at the C(9) position during reduction, yielding mixtures of secondary alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
